N-(tert-butyl)-2-[2-methoxy-4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methyl)phenoxy]acetamide is a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. [] mPGES-1 is an enzyme involved in the inflammatory response and is considered a potential therapeutic target for inflammatory diseases and some types of cancer. [] This compound belongs to a novel class of mPGES-1 inhibitors with a unique chemical structure, distinct from previously reported acidic inhibitors. []
N-(tert-butyl)-2-[2-methoxy-4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methyl)phenoxy]acetamide was discovered through a multi-step virtual screening protocol. [] While the specific synthesis steps are not described in detail, the virtual screening involved:
Following the virtual screening, promising hits were further analyzed and tested for their inhibitory activity against mPGES-1. []
The precise mechanism of action of N-(tert-butyl)-2-[2-methoxy-4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methyl)phenoxy]acetamide is not fully elucidated. [] It is identified as a non-acidic mPGES-1 inhibitor, suggesting that it likely binds to the enzyme's active site and blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). [] PGE2 is a key mediator of inflammation, and blocking its production could contribute to the compound's potential anti-inflammatory and anticancer effects. []
N-(tert-butyl)-2-[2-methoxy-4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methyl)phenoxy]acetamide has been shown to inhibit mPGES-1 with an IC50 value of 1.3 μM. [] This indicates its potential as a lead compound for developing novel anti-inflammatory and anticancer therapies. Further research is necessary to explore its efficacy in relevant in vivo models and optimize its pharmacological properties.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1